molecular formula C10H16O3 B1660352 Cycloheptaneacetic acid, 2-oxo-, methyl ester CAS No. 75032-18-7

Cycloheptaneacetic acid, 2-oxo-, methyl ester

Cat. No.: B1660352
CAS No.: 75032-18-7
M. Wt: 184.23 g/mol
InChI Key: CIMIDJSFNKWOHG-UHFFFAOYSA-N
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Description

Cycloheptaneacetic acid, 2-oxo-, methyl ester is an organic compound with the molecular formula C10H16O3. It is an ester derived from the reaction of a carboxylic acid and an alcohol. This compound is known for its unique structure, which includes a seven-membered ring with a ketone group and an ester functional group. Esters like methyl (2-oxocycloheptyl)acetate are often used in various chemical processes and have applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptaneacetic acid, 2-oxo-, methyl ester can be synthesized through the esterification of 2-oxocycloheptaneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of methyl (2-oxocycloheptyl)acetate can be optimized using techniques such as reactive distillation. This method combines the reaction and separation processes in a single unit, enhancing efficiency and yield. The esterification reaction is carried out in the presence of an acid catalyst, and the product is continuously removed from the reaction mixture to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Cycloheptaneacetic acid, 2-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: 2-oxocycloheptaneacetic acid.

    Reduction: 2-hydroxycycloheptyl acetate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Cycloheptaneacetic acid, 2-oxo-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2-oxocycloheptyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The ketone group can also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-oxocyclohexyl)acetate
  • Methyl (2-oxocyclopentyl)acetate
  • Ethyl (2-oxocycloheptyl)acetate

Uniqueness

Cycloheptaneacetic acid, 2-oxo-, methyl ester is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered and five-membered ring analogs. This structural difference can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl 2-(2-oxocycloheptyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-10(12)7-8-5-3-2-4-6-9(8)11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMIDJSFNKWOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495085
Record name Methyl (2-oxocycloheptyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75032-18-7
Record name Methyl (2-oxocycloheptyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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